1-(Ethoxymethyl)-1h-1,2,3-benzotriazole
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Overview
Description
Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms .
Synthesis Analysis
Benzotriazole can be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, and is sufficiently stable during the course of reactions .Molecular Structure Analysis
Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers .Chemical Reactions Analysis
Benzotriazole can act as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It can also form a dimer or polymer of the triazole .Physical and Chemical Properties Analysis
Benzotriazole is a white-to-light tan solid. It has a density of 1.36 g/mL, a melting point of 100 °C, and a boiling point of 350 °C. It is soluble in water at 20 g/L .Mechanism of Action
Safety and Hazards
Future Directions
Benzotriazole methodology has grown from an obscure level to very high popularity, and it has been explored in organic synthesis as a synthetic auxiliary and catalyst in several reactions . It is expected that future research will continue to explore the potential of benzotriazole in the synthesis of diverse pharmacologically important heterocyclic skeletons .
Properties
IUPAC Name |
1-(ethoxymethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-2-13-7-12-9-6-4-3-5-8(9)10-11-12/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDSJYAVUXNYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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